molecular formula C16H17NO2 B11530647 2-Methyl-3-(3-methylbut-2-enyl)quinoline-4-carboxylic acid

2-Methyl-3-(3-methylbut-2-enyl)quinoline-4-carboxylic acid

Cat. No.: B11530647
M. Wt: 255.31 g/mol
InChI Key: KUTCEDHTXCJAPK-UHFFFAOYSA-N
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Description

2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate aldehydes under acidic or basic conditions to form the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing side reactions .

Scientific Research Applications

2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-methyl-3-(3-methylbut-2-enyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C16H17NO2/c1-10(2)8-9-12-11(3)17-14-7-5-4-6-13(14)15(12)16(18)19/h4-8H,9H2,1-3H3,(H,18,19)

InChI Key

KUTCEDHTXCJAPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CC=C(C)C)C(=O)O

Origin of Product

United States

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